3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine
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Overview
Description
3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-A]pyridine core. Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, environmentally benign solvents and catalysts are preferred to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the 4-methoxyphenyl group.
Imidazo[1,5-A]pyridine: A similar compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-B]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and bioactivity compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3 |
InChI Key |
MYBRMVHTOPHFPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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